molecular formula C17H21N3O3 B2362459 (4-Cyclobutyl-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone CAS No. 2320667-77-2

(4-Cyclobutyl-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Cat. No. B2362459
CAS RN: 2320667-77-2
M. Wt: 315.373
InChI Key: DMWGCLVBELRXPG-UHFFFAOYSA-N
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Description

(4-Cyclobutyl-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Chemical Synthesis and Compound Development

Research into the compound (4-Cyclobutyl-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone and similar structures has led to developments in chemical synthesis techniques. For example, a study on the synthesis of benzo[d]furo[3,2-e][1,4] diazepin-2-ones explores reactions of amino-benzoylbenzo furans to create new ring-systems, demonstrating the breadth of synthetic strategies for developing complex molecules (Ashby & Ramage, 1979). Similarly, innovative approaches have been applied for generating furan-2-one sequences, showcasing the utility of these methods in synthesizing structurally diverse compounds (Sobenina et al., 2011).

Catalysis and Reaction Mechanisms

Significant work has focused on catalysis and reaction mechanisms involving furan derivatives. For instance, the use of phosphomolybdic acid as a catalyst to achieve smooth aza-Piancatelli rearrangement highlights the efficiency of solid acid catalysts in producing cyclopentenone derivatives from furan-2-yl(phenyl)methanol (Reddy et al., 2012). Another study demonstrates the synthesis of hexahydroindolinones through intramolecular Diels-Alder cycloaddition of 2-amido substituted furans, revealing insights into reaction rates and product yields based on electronic properties of pi-bonds (Padwa et al., 1999).

Heterocyclic Compound Synthesis

Research on the synthesis of new classes of cyclic dipeptidyl ureas and polysubstituted furans showcases the diverse applications of this compound and related compounds. These studies illustrate the methodological advancements in generating compounds with potential therapeutic applications (Sañudo et al., 2006; Damavandi et al., 2012).

Antagonist Development

The compound and its variants have been involved in the development of H3 receptor antagonists. A scalable synthesis process has been established for potent H3 receptor antagonists, demonstrating the compound's relevance in pharmacological research (Pippel et al., 2011).

properties

IUPAC Name

(4-cyclobutyl-1,4-diazepan-1-yl)-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-17(14-12-16(23-18-14)15-6-2-11-22-15)20-8-3-7-19(9-10-20)13-4-1-5-13/h2,6,11-13H,1,3-5,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWGCLVBELRXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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